molecular formula C10H20O2 B3052674 2-Hexyl-4-methyl-1,3-dioxolane CAS No. 4351-10-4

2-Hexyl-4-methyl-1,3-dioxolane

Cat. No.: B3052674
CAS No.: 4351-10-4
M. Wt: 172.26 g/mol
InChI Key: GFNFPBSXMBRHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 1,3-Dioxolanes in Contemporary Organic Chemistry

1,3-Dioxolanes are cyclic acetals that have found extensive application in modern organic synthesis. wikipedia.orgnih.gov Their primary and most well-established role is as protecting groups for carbonyl compounds, namely aldehydes and ketones. organic-chemistry.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgresearchgate.net The formation of the 1,3-dioxolane (B20135) ring from a carbonyl compound and a 1,2-diol is a reversible, acid-catalyzed reaction. organic-chemistry.org This allows for the protection of the carbonyl group under acidic conditions and its subsequent deprotection under aqueous acidic conditions to regenerate the original carbonyl compound. organic-chemistry.org Beyond their use as protecting groups, 1,3-dioxolanes are also utilized as solvents and as comonomers in the production of polyacetals. wikipedia.orgnih.gov

Significance of Substituted Dioxolanes as a Class of Cyclic Acetals

The versatility of the 1,3-dioxolane ring is greatly expanded through substitution, leading to a diverse class of molecules with a wide range of properties and applications. Substituted dioxolanes are not only pivotal as intermediates in organic synthesis but are also present in various biologically active molecules and natural products. researchgate.netijsdr.org The substituents on the dioxolane ring can influence its stability, reactivity, and physical properties. For instance, the nature of the substituent at the 2-position, which originates from the parent aldehyde or ketone, can affect the ease of formation and cleavage of the acetal (B89532).

Furthermore, the introduction of substituents can create stereocenters within the molecule, leading to the existence of stereoisomers. This is particularly relevant in the synthesis of chiral molecules, where substituted dioxolanes can serve as chiral auxiliaries or as key building blocks. Research has also explored the antimicrobial and fungitoxic properties of certain substituted 1,3-dioxolanes, indicating their potential in the development of new bioactive agents. researchgate.netct.gov

Specific Research Interest and Emerging Roles of 2-Hexyl-4-methyl-1,3-dioxolane

Within the broad family of substituted dioxolanes, this compound has garnered specific interest, primarily in the fields of flavor and fragrance chemistry. researchgate.netthegoodscentscompany.com It is recognized as a fragrant cyclic acetal. researchgate.net The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of heptanal (B48729) with propylene (B89431) glycol. researchgate.netchemsrc.com

Emerging research also points towards the application of substituted 1,3-dioxolanes, including those with structural similarities to this compound, as potential components of renewable diesel fuels. rsc.org The acetalization of bio-derived aldehydes is being investigated as a method to produce fuel candidates with favorable properties. rsc.org

Overview of Key Research Areas Explored

The primary areas of research concerning this compound and related compounds encompass their synthesis, characterization, and application. Key research themes include:

Optimized Synthesis: Development of efficient and environmentally conscious methods for the synthesis of fragrant cyclic acetals, including the use of various acid catalysts. researchgate.net

Flavor and Fragrance Applications: Evaluation of the sensory properties of compounds like this compound for their use in the food and perfume industries. researchgate.net

Biofuel Potential: Investigation into the use of substituted 1,3-dioxolanes, derived from renewable resources, as additives or replacements for conventional diesel fuels. rsc.org

Biological Activity: Broader studies on substituted dioxolanes have explored their potential as antimicrobial and antifungal agents, an area that could potentially include investigations into this compound. researchgate.netct.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyl-4-methyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-10-11-8-9(2)12-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNFPBSXMBRHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863370
Record name 2-Hexyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Green, fatty aroma
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.895
Record name Heptanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1717/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4351-10-4
Record name 2-Hexyl-4-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal propyleneglycol acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004351104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanal, cyclic propylene acetal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanal, cyclic propylene acetal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane, 2-hexyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexyl-4-methyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTANAL PROPYLENEGLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZS283GZWC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptanal propyleneglycol acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The creation of the 1,3-dioxolane ring is a fundamental reaction in organic synthesis, often employed for the protection of carbonyl groups or for the synthesis of compounds with specific applications, such as fragrances. The core strategy involves the condensation of a carbonyl compound with a 1,2-diol.

Acid-catalyzed acetalization is a reversible reaction between an aldehyde or ketone and an alcohol. When a 1,2-diol like 1,2-propanediol is used, a stable five-membered cyclic acetal (B89532), the 1,3-dioxolane, is formed. The reaction requires an acid catalyst to proceed at a reasonable rate. To favor the formation of the product, water, which is formed as a byproduct, is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

The synthesis of 2-hexyl-4-methyl-1,3-dioxolane has been achieved by applying reaction conditions optimized for a similar model reaction—the acetalization of 2-methylpentanal (B94375) with 2-methyl-2-propyl-1,3-propanediol. Key parameters influencing the reaction's efficiency include the choice and amount of catalyst, temperature, and the use of a solvent.

Catalyst Type and Loading: Homogeneous acid catalysts, particularly p-toluenesulfonic acid (p-TSA), have proven effective. Research on a model reaction demonstrated that a catalyst loading of 0.3 wt% of p-TSA relative to the aldehyde provides a high conversion rate.

Temperature: The acetalization can proceed efficiently at room temperature. In the model reaction, an almost complete conversion of the aldehyde was observed after 240 minutes at this temperature. Temperature can also be a critical factor in controlling the stereochemistry of the product, with lower temperatures often favoring the formation of specific isomers in related dioxolane syntheses.

Solvent Effects: Interestingly, studies have shown that it can be advantageous to conduct the reaction without any solvent. This approach, known as neat conditions, simplifies the workup procedure and reduces chemical waste. When solvents are used in similar preparations, they are typically non-polar solvents like toluene (B28343) or hexane (B92381) that facilitate the removal of water.

The following table summarizes the findings from an optimization study on a model reaction, the conditions of which were then successfully applied to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Model Acetalization Reaction

ParameterCondition TestedOutcomeReference
Catalystp-Toluenesulfonic acid (p-TSA)Active homogeneous catalyst
Catalyst Amount0.3 wt%Achieved almost total conversion of aldehyde
TemperatureRoom TemperatureReaction complete in 240 minutes with ~98% selectivity
SolventNone (Neat)Determined to be advantageous

The acid-catalyzed formation of this compound from heptanal (B48729) and 1,2-propanediol proceeds through a well-established multi-step mechanism.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of heptanal by the acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation/Protonation: A proton is transferred from the newly added oxonium group to one of the other oxygen atoms, typically the original hemiacetal hydroxyl group.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step is a key driving force for the reaction, especially when water is actively removed. The departure of water generates a resonance-stabilized oxonium ion.

Ring Closure: The second hydroxyl group of the 1,2-propanediol molecule then acts as an intramolecular nucleophile, attacking the carbocation of the oxonium ion. This attack closes the five-membered ring, forming the protonated dioxolane.

Regeneration of Catalyst: Finally, a base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the remaining oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst.

All steps in this mechanism are reversible, highlighting the importance of removing water to shift the equilibrium towards the acetal product.

Homogeneous catalysts are soluble in the reaction medium. Strong Brønsted acids are commonly used for acetalization.

p-Toluenesulfonic Acid (p-TSA): This is a widely used, effective, and relatively inexpensive solid organic acid for acetal formation. Its efficacy in catalyzing the formation of cyclic acetals at low concentrations and mild temperatures makes it a preferred choice in many laboratory and industrial settings.

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are also effective catalysts for this reaction. However, they are more corrosive and can sometimes lead to side reactions, requiring careful control of reaction conditions.

The primary drawback of homogeneous catalysts is the need for a neutralization step and subsequent separation from the product mixture, which can complicate purification.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their main advantage is the ease of separation from the product (usually by simple filtration) and the potential for regeneration and reuse, making them a cornerstone of green chemistry.

Montmorillonite (B579905): Acid-modified montmorillonite (MMT) K-10 clay has been shown to be a successful heterogeneous catalyst for acetalization. In a model reaction applicable to this compound synthesis, MMT treated with sulfuric acid achieved over 90% conversion of the aldehyde with 98% selectivity. Furthermore, the catalyst demonstrated excellent reusability, maintaining its activity for at least four consecutive cycles.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective solid acid catalysts. Iron-modified Zeolite BETA, for instance, has been reported as an efficient catalyst for the acetalization of heptanal with ethylene (B1197577) glycol, a reaction that produces the closely related 2-hexyl-1,3-dioxolane.

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst) are another class of solid acid catalysts used for acetalization. These resins contain sulfonic acid groups similar to p-TSA but are bound to a solid polymer support, facilitating their removal after the reaction.

The use of these solid acid catalysts offers a more sustainable and economically viable alternative to traditional homogeneous systems for the synthesis of this compound.

Table 2: Comparison of Heterogeneous Catalysts in Acetalization Reactions

Catalyst TypeExampleKey AdvantagesReference
Modified ClayAcid-modified Montmorillonite K-10High conversion and selectivity, excellent reusability (4+ cycles)
ZeoliteIron-modified Zeolite BETAHigh efficiency in related heptanal acetalization
Ion-Exchange ResinSulfonated cation exchangersEasy separation, effective for aldehyde-diol condensation

Catalytic Systems in Dioxolane Synthesis

Green Chemistry Approaches in Dioxolane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods that often rely on homogeneous acid catalysts and volatile organic solvents with azeotropic removal of water.

One prominent green strategy is the use of heterogeneous catalysts . Solid acid catalysts such as zeolites, acid-modified montmorillonite clays, and ion-exchange resins offer significant advantages. They can be easily separated from the reaction mixture by simple filtration, which facilitates product purification and allows for the catalyst to be recovered and reused multiple times, thereby improving process economy and reducing waste. For the synthesis of this compound from heptanal and propane-1,2-diol, a solid acid catalyst can be employed in a solvent-free system or in a green solvent.

Microwave-assisted synthesis represents another significant advancement. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reactants. This method often leads to higher yields and cleaner reactions. The synthesis of dioxolanes can be performed under solvent-free conditions using a catalytic amount of a solid acid, further enhancing the green credentials of the process.

The use of biorenewable resources is also a key aspect of green chemistry. While the direct synthesis of this compound from fully bio-based precursors is not yet mainstream, research into producing the constituent aldehydes and diols from biomass is ongoing. For instance, some diols can be produced via biocatalytic routes. nih.gov

Comparison of Synthetic Approaches for Dioxolane Synthesis
MethodCatalyst TypeTypical ConditionsKey Green Advantages
Conventional MethodHomogeneous (e.g., p-TsOH, H₂SO₄)Reflux in organic solvent (e.g., Toluene) with Dean-Stark trap-
Heterogeneous CatalysisSolid Acid (e.g., Zeolites, Montmorillonite K-10)Solvent-free or in green solvent, moderate heatCatalyst reusability, reduced waste, simpler workup
Microwave-Assisted SynthesisSolid Acid or Lewis AcidSolvent-free, rapid heating (minutes)Drastically reduced reaction time, energy efficiency, often higher yields
Biocatalysis-Chemoenzymatic CascadeEnzymes + Chemical CatalystOrganic or aqueous media, mild temperaturesUse of renewable feedstocks, high stereoselectivity

Chemoselective Formation in Polyfunctionalized Substrates

The synthesis of this compound is an example of acetalization, a reaction that is fundamental to the use of protecting groups in organic synthesis. A key feature of this reaction is the potential for chemoselectivity, particularly in substrates containing multiple carbonyl functionalities. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to a combination of steric and electronic factors. Aldehydes have only one alkyl substituent attached to the carbonyl carbon, making it less sterically hindered. Electronically, the single alkyl group is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to the two alkyl groups of a ketone.

This reactivity difference allows for the selective protection of an aldehyde group in the presence of a ketone group. researchgate.netresearchgate.net For instance, if a molecule contains both an aldehyde (e.g., a heptanal moiety) and a ketone functional group, reaction with one equivalent of propane-1,2-diol under controlled, mild acidic conditions will predominantly yield the 1,3-dioxolane at the aldehyde position, leaving the ketone untouched. This chemoselectivity is crucial in multi-step syntheses where subsequent reactions need to target the ketone or another functional group without affecting the aldehyde.

Various catalytic systems have been developed to enhance this selectivity. Mild Lewis acids or specific heterogeneous catalysts can be employed at low temperatures to favor the kinetically controlled acetalization of the more reactive aldehyde. researchgate.net

Advanced Derivatization and Functionalization of this compound

Once formed, the this compound molecule can undergo further chemical transformations at its side chains or through reactions involving the dioxolane ring itself.

Transformations on the Hexyl and Methyl Side Chains

The hexyl and methyl groups are saturated alkyl chains and are generally unreactive. However, they can be functionalized under specific conditions, most commonly through free-radical halogenation . wikipedia.org This type of reaction proceeds via a radical chain mechanism, typically initiated by UV light or a radical initiator. wikipedia.org

In the case of the hexyl side chain, free-radical bromination or chlorination would lead to a mixture of halogenated products, with substitution occurring along the chain. The selectivity of the reaction is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary). Therefore, substitution at the secondary carbons (positions 2' through 5' of the hexyl chain) would be statistically and electronically favored over substitution at the terminal primary carbon (position 6') or the primary methyl group. Bromination is generally more selective than chlorination. youtube.com

Further reactions could then be carried out on the halogenated derivatives, such as elimination to form alkenes or substitution with various nucleophiles to introduce other functional groups.

Ring-Opening Reactions and Subsequent Chemical Modifications

The most characteristic reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis . This reaction is the reverse of its formation and results in the cleavage of the acetal to regenerate the parent carbonyl compound (heptanal) and the diol (propane-1,2-diol). This lability in acidic media is the cornerstone of its use as a protecting group. organic-chemistry.org The mechanism involves protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, completes the hydrolysis.

Beyond simple hydrolysis, dioxolanes can participate in other chemical modifications. For example, under anhydrous acidic conditions, reaction with an alcohol can lead to a transacetalization reaction. More advanced transformations include cationic ring-opening polymerization (CROP) . While studied more for the parent 1,3-dioxolane, substituted derivatives can also potentially undergo polymerization, initiated by strong acids or Lewis acids, to form polyacetal chains. rsc.org This process involves the cleavage of the dioxolane ring and subsequent addition of monomers to the growing polymer chain.

Dioxolanes as Protecting Groups in Complex Organic Synthesis

The primary application of 1,3-dioxolanes like this compound in synthetic chemistry is to serve as a protecting group for carbonyl compounds.

Stability and Selective Deprotection Strategies for Dioxolanes

The 1,3-dioxolane ring is a cyclic acetal widely used as a protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis. nih.gov Its stability is highly dependent on the pH of the medium.

Stability: Cyclic acetals like this compound are characterized by their stability against all types of nucleophiles and bases. organic-chemistry.org However, they are labile under acidic conditions, which allows for their removal when the protection is no longer needed. organic-chemistry.orgthieme-connect.de Studies on the analogous compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), have shown that its stability is questionable even at a neutral pH of 7 and it undergoes hydrolysis within hours at pH 3. researchgate.net Conversely, it appears to be stable at a pH of 9. researchgate.net This pH-dependent stability is fundamental to its application as a protecting group, allowing for its selective removal under controlled acidic conditions while remaining intact during reactions performed in neutral or basic media. organic-chemistry.org

Selective Deprotection: Deprotection of dioxolanes involves the acid-catalyzed cleavage of the acetal to regenerate the parent carbonyl compound (in this case, heptanal) and the diol (1,2-propanediol). organic-chemistry.org A key challenge in complex molecule synthesis is the selective removal of one protecting group while others remain intact. Numerous methods have been developed to achieve the chemoselective deprotection of dioxolanes under mild conditions to avoid affecting other acid-sensitive functionalities. researchgate.net

These strategies often employ mild Lewis or Brønsted acids, or other reagent systems that facilitate cleavage without harsh acidic environments. organic-chemistry.orgthieme-connect.de For instance, a convenient method for the deprotection of acetals and ketals involves using a catalytic amount of iodine in acetone (B3395972) under neutral conditions. organic-chemistry.org This method has been shown to be highly chemoselective, leaving sensitive groups such as double bonds, hydroxyls, acetates, tert-butyl ethers, and ketoximes unaffected. organic-chemistry.org Another efficient and mild methodology utilizes nickel boride, generated in situ, for the reductive deprotection of 1,3-dioxolanes. rsc.org This process is also highly chemoselective, as functional groups like halo, alkoxy, and methylenedioxy are not affected. rsc.org

The table below summarizes various reagent systems developed for the selective deprotection of dioxolanes.

Reagent/CatalystSolvent(s)ConditionsKey Advantages
Cerium(III) triflateWet NitromethaneRoom TemperatureNearly neutral pH, high yields, and selectivity. organic-chemistry.org
Iodine (catalytic)AcetoneNeutralFast reaction, tolerates numerous acid-sensitive groups. organic-chemistry.org
Nickel Boride (in situ)MethanolMildChemoselective; halo, alkoxy groups are unaffected. rsc.org
Er(OTf)₃Wet NitromethaneRoom TemperatureGentle Lewis acid catalysis. organic-chemistry.org
NaBArF₄Water30 °CFast conversion under aqueous, mild conditions. wikipedia.org

Application in Multistep Synthesis for Chemoselectivity Control

The primary application of this compound in multistep synthesis is to serve as a protecting group for the carbonyl functionality of heptanal. nih.gov By converting the aldehyde into a dioxolane, its reactivity towards nucleophiles, bases, and certain reducing or oxidizing agents is temporarily masked, allowing chemical transformations to be performed on other parts of the molecule. organic-chemistry.orgthieme-connect.de

Chemoselectivity Control: The essence of using a protecting group is to achieve chemoselectivity—reacting one functional group in the presence of another that would otherwise be reactive. The formation of the dioxolane from an aldehyde is a common strategy to render the carbonyl group inert to nucleophiles or reducing agents during subsequent synthetic steps. nih.gov Because dioxolanes are stable under neutral and basic conditions, they are compatible with a wide range of reactions, including organometallic additions (Grignard or organolithium reagents), reductions of other functional groups (e.g., esters to alcohols with LiAlH₄), and base-catalyzed reactions. organic-chemistry.orgthieme-connect.de

For example, if a molecule contains both an aldehyde and an ester, the ester can be selectively reduced by first protecting the more reactive aldehyde as a dioxolane. wikipedia.org The dioxolane will not react with the reducing agent, but the ester will be converted to an alcohol. Subsequently, the dioxolane can be removed by acid hydrolysis to restore the aldehyde functionality, yielding a product that could not be obtained in a single step without the protection strategy. wikipedia.org

The development of mild and selective deprotection methods is crucial for this control. It allows for the unmasking of the carbonyl group at the desired stage of a synthesis without disturbing other acid-labile protecting groups that might be present in the molecule, such as silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers. researchgate.net

The following table presents examples of protecting groups that can be tolerated under specific dioxolane deprotection conditions, highlighting the utility of these methods in achieving chemoselectivity.

Deprotection Reagent for DioxolaneTolerated Acid-Labile GroupsReference
Iodine in AcetoneFuryl, tert-butyl ethers, ketoximes organic-chemistry.org
Protic Ionic Liquid in Aqueous MediaTBDMS, N-Boc, tert-butyl ester researchgate.net
NBS in Ethyl Orthoformate/1,3-Propanediol (for formation)THP ethers, TBDMS ethers organic-chemistry.org

This strategic use of protection and selective deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency.

Stereochemical Investigations and Conformational Analysis

Stereoisomerism and Chirality in 2-Hexyl-4-methyl-1,3-dioxolane

The molecular structure of this compound features a five-membered dioxolane ring substituted at the C2 and C4 positions. The presence of these substituents introduces chirality into the molecule, leading to the existence of multiple stereoisomers.

This compound possesses two stereogenic centers: one at the C2 position, bearing the hexyl group, and another at the C4 position, bearing the methyl group. The presence of n stereocenters can result in a maximum of 2n stereoisomers. For this compound, with two stereocenters, a total of four possible stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers.

The relative orientation of the hexyl and methyl groups on the dioxolane ring gives rise to diastereomers, which are commonly referred to as cis and trans isomers. In the cis isomer, the hexyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers.

cis-2-Hexyl-4-methyl-1,3-dioxolane : This diastereomer has a (2R, 4R) and a (2S, 4S) enantiomeric pair.

trans-2-Hexyl-4-methyl-1,3-dioxolane : This diastereomer has a (2R, 4S) and a (2S, 4R) enantiomeric pair.

The stereospecific and stereoselective formation of substituted dioxolanes is often influenced by the reaction pathway, such as those involving a 1,3-dioxolan-2-yl cation intermediate nih.govresearchgate.net. The physical and chemical properties of these stereoisomers, including their biological activity and odor profiles, can differ significantly due to the different spatial arrangements of the substituents researchgate.net.

Table 1: Stereoisomers of this compound
DiastereomerEnantiomer 1 (Configuration)Enantiomer 2 (Configuration)
cis(2R, 4R)(2S, 4S)
trans(2R, 4S)(2S, 4R)

Given the existence of enantiomers, methods for their separation (chiral resolution) and selective synthesis (enantiomeric enrichment) are crucial for studying the properties of individual stereoisomers.

Chiral chromatography is a powerful technique for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a particularly effective method for the chiral resolution of 1,3-dioxolane (B20135) derivatives nih.gov. SFC utilizes a mobile phase, typically supercritical carbon dioxide, which offers advantages such as low viscosity and high diffusivity, leading to faster and more efficient separations compared to traditional liquid chromatography chromatographyonline.comchiraltech.comselvita.com.

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly used for this purpose nih.govchromatographyonline.com. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.

Key parameters that influence the chiral separation in SFC include:

Nature of the modifier : The addition of a small amount of an organic solvent (modifier), such as an alcohol, to the supercritical CO2 is crucial. The type of modifier can significantly impact the chiral resolution and is often specific to the compound being separated nih.gov.

Temperature and Pressure : These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the retention and selectivity of the separation nih.gov.

Kinetic resolution is a method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent wikipedia.org. In a kinetic resolution, a racemic mixture is subjected to a reaction that preferentially converts one enantiomer into a product, leaving the unreacted starting material enriched in the other, less reactive enantiomer wikipedia.org.

For acetals like this compound, kinetic resolution could be achieved through several approaches:

Enzymatic Hydrolysis : Lipases and esterases are enzymes that can exhibit high enantioselectivity. In the presence of a suitable enzyme, one enantiomer of the dioxolane could be selectively hydrolyzed to the corresponding aldehyde (heptanal) and diol (1,2-propanediol).

Chiral Acid-Catalyzed Hydrolysis : The hydrolysis of acetals is catalyzed by acids masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com. By using a chiral Brønsted or Lewis acid, it may be possible to achieve a differential rate of hydrolysis for the two enantiomers.

Asymmetric Acylation or Oxidation : While less direct, reactions targeting the substituents could also be employed. For example, if a functional group susceptible to acylation or oxidation were present on the hexyl chain, an enzymatic or catalytic kinetic resolution could be performed on that group, with the chirality of the dioxolane ring directing the stereoselectivity.

The success of kinetic resolution depends on the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = kfast/kslow). A high selectivity factor is necessary to achieve high enantiomeric excess in both the product and the unreacted starting material wikipedia.org.

Methods for Chiral Resolution and Enantiomeric Enrichment

Conformational Analysis of the 1,3-Dioxolane Ring System

The conformational landscape of five-membered rings like 1,3-dioxolane is best described by the concepts of ring puckering and pseudorotation aip.orgaip.org. Unlike six-membered rings which have relatively high energy barriers between chair and boat conformations, five-membered rings often have very low barriers to interconversion between different puckered forms.

Ring Puckering : The out-of-plane displacements of the ring atoms are known as puckering. For a five-membered ring, the conformation can be described by two puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ) nih.govsmu.eduacs.org. The puckering amplitude is a measure of the extent of non-planarity, while the phase angle describes the specific puckering mode.

Pseudorotation : This concept describes the continuous change in the ring's conformation, where the puckering appears to rotate around the ring without any significant change in the energy of the system aip.orgrsc.org. The two principal symmetric conformations of the 1,3-dioxolane ring are the envelope (Cs symmetry) , where one atom is out of the plane of the other four, and the twist (C2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three aip.org.

The entire conformational pathway, known as the pseudorotation itinerary, can be visualized as a circle where each point on the circle represents a specific conformation defined by the phase angle φ. The pure envelope and twist forms represent specific points on this circle. For the 1,3-dioxolane ring, the presence of the two oxygen atoms restricts free pseudorotation, leading to certain conformations being energetically favored over others rsc.org. The energy levels for hindered pseudorotation in 1,3-dioxolane have been studied using techniques like microwave spectroscopy researchgate.net.

The presence of substituents, such as the hexyl and methyl groups in this compound, further influences the conformational preferences. The substituents will preferentially occupy positions that minimize steric interactions, thus creating a more complex and biased potential energy surface for pseudorotation.

Table 2: Key Concepts in 1,3-Dioxolane Conformational Analysis
ConceptDescription
Ring PuckeringThe out-of-plane deviation of ring atoms from a mean plane to relieve torsional strain. Described by puckering amplitude (q) and phase angle (φ). nih.govsmu.edu
PseudorotationA continuous conformational change where the phase of the puckering moves around the ring, typically with a low energy barrier. aip.orgrsc.org
Envelope Conformation (Cs)A symmetric conformation where four ring atoms are coplanar and the fifth is out of the plane.
Twist Conformation (C2)A symmetric conformation where three atoms are in a plane, and the other two are on opposite sides of this plane.

Influence of Alkyl Substituents (Hexyl, Methyl) on Ring Conformation

The 1,3-dioxolane ring typically exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of substituents, such as the hexyl group at the C2 position and the methyl group at the C4 position in this compound, significantly influences this equilibrium.

Substituents on the dioxolane ring tend to occupy positions that minimize steric hindrance. In general, bulky substituents prefer pseudo-equatorial orientations to avoid unfavorable steric interactions with other atoms on the ring. For 2,4-disubstituted 1,3-dioxolanes, this results in a preference for conformations where the larger groups are in pseudo-equatorial positions.

Research on related 2-substituted-1,3-dioxanes has shown that equatorial substituents at the C2 position are generally thermodynamically favored to avoid significant diaxial interactions. thieme-connect.de While the 1,3-dioxolane ring is more flexible than the six-membered 1,3-dioxane (B1201747) ring, similar principles of minimizing steric repulsion apply. The conformational preferences are a result of minimizing non-bonded interactions, which is a central tenet of conformational analysis. openstax.org

Experimental Techniques for Conformational Determination (e.g., Low-Frequency Spectroscopy)

The determination of the preferred conformations of cyclic molecules like this compound relies on various experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, where the measurement of vicinal spin-spin coupling constants (³J) can provide detailed information about the dihedral angles between adjacent protons, and thus the ring's conformation. nih.gov

For this compound, low-frequency Raman spectroscopy could be used to:

Identify Crystalline Polymorphs: Different solid-state forms (polymorphs) of the compound may have distinct crystal packing and molecular conformations, which would result in unique low-frequency Raman spectra. spectroscopyonline.com

Monitor Conformational Changes: Phase transitions induced by temperature or pressure can be monitored, as these often involve changes in molecular conformation that alter the low-frequency vibrational modes.

Distinguish Between Diastereomers: The cis and trans isomers of the molecule would be expected to have different low-frequency spectra due to their different shapes and symmetries.

The use of low-frequency spectroscopy complements other techniques like NMR, providing a comprehensive picture of the molecule's conformational landscape in both solution and the solid state. nih.govspectroscopyonline.com

Computational Methods for Conformational Search and Energy Minimization

Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules. These methods are used to identify stable conformers, calculate their relative energies, and predict the barriers to interconversion between them.

A typical computational workflow for a molecule like this compound involves:

Conformational Search: Initially, a broad search for possible conformations is performed using computationally inexpensive methods like Molecular Mechanics (MM) . These methods use classical force fields to rapidly explore the potential energy surface and identify a large number of possible low-energy structures.

Geometry Optimization and Energy Minimization: The structures identified in the initial search are then subjected to more rigorous calculations using Quantum Chemistry methods. Density Functional Theory (DFT) and ab initio methods (such as Møller-Plesset perturbation theory, MP2) are commonly employed. researchgate.net These methods solve the Schrödinger equation approximately to provide more accurate geometries and energies for each conformer.

Calculation of Thermodynamic Properties: From the calculated energies, thermodynamic properties such as the Gibbs free energy of each conformer can be determined. This allows for the prediction of the equilibrium populations of the different conformers at a given temperature, which can then be compared with experimental data. researchgate.net

Recent advancements in computational protocols have led to the development of efficient and accurate methods for conformational analysis, even for complex molecules. chemrxiv.org For heterocyclic systems like dioxanes, computational studies have successfully predicted conformational preferences and the barriers to ring inversion. researchgate.netresearchgate.net These theoretical approaches are essential for interpreting experimental data and gaining a deeper understanding of the underlying forces that govern molecular conformation.

Anomeric Effects and Their Role in Dioxolane Stability and Reactivity

Beyond purely steric considerations, the conformation and stability of 1,3-dioxolanes are significantly influenced by stereoelectronic effects. The most important of these in the context of the acetal (B89532) group is the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite this being sterically less favorable. wikipedia.org This effect was first observed in carbohydrate chemistry but is a general feature of systems with the C-Y-C-X fragment, where Y is a heteroatom with lone pairs (like oxygen) and X is an electronegative atom or group. wikipedia.orgscripps.edu The stabilization offered by the anomeric effect is typically in the range of 4-8 kJ/mol. wikipedia.org

The most widely accepted explanation for the anomeric effect is a stabilizing hyperconjugative interaction. This involves the delocalization of electron density from a lone pair (n) on one of the ring oxygen atoms into the adjacent antibonding sigma orbital (σ) of the C2-substituent bond (n_O -> σ_C-R). This interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar, a condition that is met when the substituent at C2 is in a pseudo-axial position. rsc.org An alternative explanation involves the minimization of dipole-dipole repulsions between the lone pairs on the ring oxygen and the polar C2-substituent bond. scripps.edu

Generalized and Reverse Anomeric Effects in Heterocyclic Systems

The concept of the anomeric effect has been broadened to describe conformational preferences in a wide variety of systems.

Generalized Anomeric Effect: This term refers to the preference for a gauche conformation around the C-Y bond in any R-X-C-Y moiety, where X and Y are heteroatoms. scripps.eduresearchgate.net This is the underlying principle that governs the axial preference in cyclic systems. The stability is attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.net

Reverse Anomeric Effect: This term was introduced to describe the observation that electropositive or cationic substituents (such as -NH3+) at the anomeric position prefer an equatorial orientation more strongly than predicted by sterics alone. wikipedia.org There is considerable debate about the nature of the reverse anomeric effect. While initially proposed as a distinct stereoelectronic effect, some studies suggest it is primarily the result of steric and electrostatic repulsions that destabilize the axial form, rather than a specific stabilizing interaction in the equatorial form. wikipedia.orgepa.govnih.gov

Theoretical and Experimental Evidence for Anomeric Contributions in Dioxolanes

Theoretical Evidence:

Quantum chemical calculations have provided strong support for the hyperconjugative origin of the anomeric effect in dioxolanes and related systems. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify the energy of the stabilizing n -> σ* delocalization. epa.gov Studies on 1,3-dioxanes have used NBO analysis to confirm that hyperconjugation is a key factor in determining conformational preferences. epa.govnih.gov These analyses show a significant transfer of electron density from the oxygen lone pairs to the antibonding orbitals of adjacent C-O or C-H bonds, leading to bond elongation and stabilization. nih.gov

Experimental Evidence:

X-ray Crystallography: High-resolution crystal structures of dioxolane derivatives can reveal geometric changes consistent with the anomeric effect, such as the shortening of the endocyclic C-O bonds and the lengthening of the exocyclic C-O bond when a substituent is axial.

NMR Spectroscopy: The preference for a particular conformation in solution, which may contradict steric predictions, often provides indirect evidence for the anomeric effect. For example, if a conformation with a pseudo-axial group at C2 is more populated than expected, it suggests a stabilizing anomeric interaction is at play.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicity of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 2-Hexyl-4-methyl-1,3-dioxolane can be determined.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment. Protons near electronegative oxygen atoms, such as those on the dioxolane ring, are deshielded and appear at a lower field (higher ppm values).

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (hexyl)~0.9Triplet
(CH₂)₄ (hexyl)~1.3-1.4Multiplet
CH₂ (adjacent to C2)~1.6Multiplet
CH₃ (on C4)~1.2Doublet
CH₂ (on C5)~3.5 - 4.2Multiplet
CH (on C4)~3.8 - 4.3Multiplet
CH (on C2)~4.8 - 5.2Triplet

Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent, concentration, and the specific stereoisomer (cis/trans).

The interpretation of the spectrum would involve assigning each signal to the corresponding protons. For instance, the acetal (B89532) proton at the C2 position is expected to have a characteristic chemical shift in the range of 4.8-5.2 ppm. The protons of the hexyl group would appear in the upfield region of the spectrum, with the terminal methyl group exhibiting a triplet. The methyl group at the C4 position would appear as a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the dioxolane ring are particularly diagnostic. A study on 2,4-disubstituted-1,3-dioxolanes provides foundational data for the assignment of carbon signals in such structures.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (ppm)
C2 (acetal carbon)~103-109
C4~75-79
C5~70-74
Hexyl Chain Carbons~14-32
C4-Methyl~16-21

Note: These are estimated values based on analogous structures.

The acetal carbon (C2) is highly deshielded due to being bonded to two oxygen atoms and thus appears significantly downfield. The carbons of the hexyl group would appear in the aliphatic region of the spectrum. The multiplicity of each carbon signal, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons (CH, CH₂, CH₃).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons and for elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.comsdsu.edulibretexts.orgwikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the hexyl chain and between the protons on the dioxolane ring, for instance, showing the coupling between the C4-proton and the C5-protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation would be expected between the acetal proton at C2 and the carbons of the hexyl group attached to it.

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure and are instrumental in differentiating between possible isomers.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a specific reference standard of the analyte. nih.govacs.orgox.ac.ukacanthusresearch.comethz.ch The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. ox.ac.uk

For this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample with a known amount of an internal standard of high purity. ox.ac.uk By comparing the integrals of specific, well-resolved signals of the analyte and the internal standard, the absolute quantity of the compound can be calculated. This method is highly accurate and provides traceability to SI units. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. While the molecular ion for acetals can sometimes be weak or absent, the fragmentation pattern provides a valuable fingerprint for the molecule. For this compound (C₁₀H₂₀O₂), the expected molecular weight is approximately 172.27 g/mol .

Soft Ionization Techniques (e.g., Electrospray Ionization - ESI-MS): Soft ionization techniques are less energetic and typically produce protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Predicted Mass Spectrometry Adducts for this compound:

AdductPredicted m/z
[M+H]⁺173.15
[M+Na]⁺195.14
[M+K]⁺211.11

Note: These are predicted values.

The analysis of the fragmentation pattern from EI-MS can provide structural information. For instance, the cleavage of the hexyl group or the opening of the dioxolane ring would lead to characteristic fragment ions. The combination of molecular weight information from soft ionization MS and fragmentation data from EI-MS provides strong evidence for the proposed structure of this compound.

Fragmentation Pathways and Diagnostic Ions of Substituted Dioxolanes

Electron ionization mass spectrometry (EI-MS) of this compound induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that are diagnostic for its structure. The fragmentation of substituted dioxolanes is influenced by the stability of the resulting carbocations and radical species.

Common fragmentation pathways for 1,3-dioxolane (B20135) derivatives involve cleavage of the bonds adjacent to the oxygen atoms, particularly the C-C bond alpha to the oxygen. For 2-alkyl substituted dioxolanes, a predominant fragmentation mode is the α-cleavage of the alkyl radical at the C2 position, with a preference for the loss of the largest group.

In the case of this compound, the following fragmentation pathways are anticipated:

Loss of the hexyl group: Cleavage of the bond between the C2 carbon of the dioxolane ring and the hexyl chain results in the formation of a stable dioxolanyl cation.

Loss of the methyl group: Fragmentation can also occur via the loss of the methyl group from the C4 position.

Ring cleavage: The dioxolane ring itself can undergo cleavage, leading to various smaller fragment ions.

These fragmentation patterns result in a series of diagnostic ions that can be used to identify the compound. For instance, the mass spectrum of the related compound 2-ethyl-4-methyl-1,3-dioxolane (B3021168) shows key fragments at m/z 101 (M-15, loss of CH₃) and 87 (M-29, loss of C₂H₅) . Similarly, for 2-heptyl-4-methyl-1,3-dioxane, a related six-membered ring compound, prominent peaks are observed that correspond to fragmentation of the alkyl chain and the dioxane ring nih.gov. The study of fragment ions generated during the mass spectrometry of 1,3-dioxane (B1201747) derivatives has shown that different diastereoisomers can exhibit distinct mass spectra due to different fragmentation patterns initiated from different ion conformations nih.gov.

Table 1: Predicted Diagnostic Ions for this compound

m/z ValueProposed Fragment IonDescription
172[C₁₀H₂₀O₂]⁺Molecular Ion ([M]⁺)
157[M - CH₃]⁺Loss of the methyl group from C4
87[M - C₆H₁₃]⁺Loss of the hexyl group from C2
71[C₄H₇O]⁺Cleavage of the dioxolane ring
59[C₃H₇O]⁺Fragment from ring and side-chain cleavage

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₀H₂₀O₂), the predicted monoisotopic mass is 172.14633 Da uni.lu. HRMS can confirm this exact mass, thereby verifying the molecular formula. This technique is invaluable in complex sample analysis where multiple compounds may be present, as it provides a higher degree of confidence in the identification compared to standard-resolution mass spectrometry. The use of HRMS in conjunction with techniques like liquid chromatography-ion mobility-mass spectrometry can further aid in the characterization of chemical analogues in complex mixtures by utilizing diagnostic ions for identification nih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Characteristic Vibrational Modes of the Dioxolane Ring and Alkyl Chains

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of the dioxolane ring and the attached alkyl (hexyl and methyl) chains.

Dioxolane Ring Vibrations: The five-membered dioxolane ring has several characteristic vibrational modes. These include:

C-O Stretching: Strong C-O stretching vibrations for cyclic ethers are typically observed in the region of 1140-1070 cm⁻¹ docbrown.info. For 1,3-dioxolane, bands have been reported around 1143, 1023, 918, and 865 cm⁻¹ researchgate.net.

O-C-O Bending: The O-C-O bending mode of the dioxolane ring gives rise to characteristic peaks, for example, at 722 cm⁻¹ in Raman spectra researchgate.net.

Ring Deformation: The entire ring can undergo various deformation and breathing modes, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) docbrown.info.

Alkyl Chain Vibrations: The hexyl and methyl groups exhibit characteristic vibrational modes:

C-H Stretching: The stretching vibrations of sp³ C-H bonds in the alkyl chains occur in the 2800–3000 cm⁻¹ range pressbooks.pub.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups appear in the 1480-1365 cm⁻¹ region docbrown.info.

Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes researchgate.net.

Table 2: Characteristic Vibrational Modes for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Region
C-H Stretching (Alkyl)2800-3000IR, Raman
C-H Bending (Alkyl)1365-1480IR, Raman
C-O Stretching (Ring)1070-1140IR
O-C-O Bending (Ring)~720Raman
Ring Deformation< 1000IR, Raman

Correlation of Spectral Features with Molecular Structure and Conformation

The vibrational spectra of this compound are sensitive to its three-dimensional structure, including the conformation of the dioxolane ring and the orientation of the substituent groups. The 1,3-dioxolane ring is not planar and can exist in different conformations, such as the "bent" or "envelope" conformer irb.hr.

The positions and intensities of certain vibrational bands can be correlated with specific conformational states. For example, changes in dihedral angles within the dioxolane ring can shift the frequencies of ring deformation and O-C-O bending modes irb.hr. Similarly, the rotational isomerism of the hexyl chain can influence the C-H bending and rocking modes.

Computational studies combined with experimental data can provide a detailed understanding of the conformational preferences of the molecule nih.goviu.edu.sa. By analyzing the vibrational spectra, it is possible to deduce the predominant conformation of this compound in a given state (e.g., liquid, solid, or in solution). This correlation is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

2-Hexyl-4-methyl-1,3-dioxolane as a Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its identity as a cyclic acetal (B89532). This structure imparts stability under certain conditions and allows for its use as both a precursor in complex syntheses and as a specialized solvent.

The primary role of 1,3-dioxolanes in multi-step organic synthesis is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. The formation of a dioxolane, such as this compound from heptanal (B48729) and 1,2-propanediol, effectively masks the reactive carbonyl group from nucleophiles or reducing agents under neutral or basic conditions. This protection strategy is fundamental in the synthesis of complex molecules where specific functional groups must remain inert while other parts of the molecule are modified.

The acetal linkage in this compound is stable under these conditions but can be readily cleaved by hydrolysis under acidic conditions to regenerate the original heptanal and 1,2-propanediol. This controlled installation and removal make it a valuable intermediate, allowing chemists to carry out transformations on other parts of a molecule without unintended side reactions at the carbonyl position. Spirocyclic dioxolane derivatives have been employed as chiral starting materials for the synthesis of complex molecules like bis-tetrahydrofuran alcohol, a component of some HIV protease inhibitors. mdpi.com

The parent compound, 1,3-dioxolane (B20135), is recognized for its use as a solvent. wikipedia.orgsilverfernchemical.com Its ability to dissolve various polymers and resins makes it suitable for applications in coatings and adhesives. silverfernchemical.com By extension, derivatives like this compound, which possess a more significant nonpolar alkyl chain, can be considered for specialized applications where tuning of solvent properties is required. The presence of the two oxygen atoms in the ring provides some polarity, while the hexyl and methyl groups contribute to its nonpolar character. This amphiphilic nature could be advantageous for dissolving a range of organic compounds. Furthermore, 1,3-dioxolane is also used as a component in lithium battery electrolytes, highlighting the role of this heterocyclic system in electrochemical applications. silverfernchemical.com

Chiral Dioxolanes as Ligands in Asymmetric Catalysis

The incorporation of a chiral 1,3-dioxolane backbone into ligand structures is a powerful strategy in asymmetric catalysis. By creating a well-defined chiral environment around a metal center, these ligands can induce high levels of enantioselectivity in a variety of organic transformations.

Chiral dioxolane scaffolds, often derived from readily available natural products like tartaric acid, are central to the design of highly effective C₂-symmetric ligands. researchgate.net Two prominent classes of such ligands are N-Heterocyclic Carbene (NHC) ligands and TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols).

N-Heterocyclic Carbene (NHC) Ligands : Chiral bis-NHC ligands have been synthesized using a trans-2,2-dimethyl-1,3-dioxolane backbone derived from L-tartaric acid. researchgate.net The synthesis involves creating (4R,5R)-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane, which is then reacted with 1-arylimidazoles to produce the corresponding C₂-symmetric diimidazolium salts. researchgate.net Deprotonation of these salts yields the free bis-NHC ligands, which can be coordinated to various transition metals like rhodium, palladium, and gold. researchgate.netresearchgate.net The rigid dioxolane backbone holds the two carbene moieties in a specific spatial arrangement, which is crucial for creating an effective chiral pocket around the metal center. researchgate.net

TADDOLs : These versatile chiral diols are prepared by reacting acetals or ketals of tartrate esters with aryl Grignard reagents. researchgate.netnih.govethz.ch This modular synthesis allows for a wide variety of TADDOL structures by simply changing the Grignard reagent or the aldehyde/ketone used to form the dioxolane ring. acs.org The resulting structure contains a C₂-symmetric 1,3-dioxolane ring with two adjacent diarylhydroxymethyl groups in a trans relationship. nih.gov These diols are exceptionally versatile and can act as ligands for a wide range of metals, including titanium, rhodium, palladium, and iridium. researchgate.netethz.ch

Ligand TypeChiral SourceKey Synthetic StepMetal Complexes
Bis-NHC L-Tartaric AcidReaction of (4R,5R)-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane with 1-arylimidazoles. researchgate.netRh, Pd, Au researchgate.net
TADDOL Tartrate EstersReaction of a tartrate ester ketal/acetal with an aryl Grignard reagent. nih.govethz.chLi, B, Mg, Al, Ti, Zr, Rh, Pd, Ir, etc. researchgate.netnih.gov

The well-defined chiral environment provided by dioxolane-derived ligands leads to high enantioselectivity in key synthetic transformations.

Asymmetric Hydrogenation : Metal complexes of both chiral NHC and TADDOL ligands have proven to be effective catalysts for the asymmetric hydrogenation of prochiral alkenes. Rhodium, palladium, and gold complexes featuring a chiral bis-NHC ligand with a dioxolane backbone have been used to hydrogenate various prochiral alkenes, achieving high enantiomeric excesses (ee) of up to 95%. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of benzo[b] researchgate.netethz.chdioxine derivatives using specific chiral phosphine (B1218219) ligands can produce products with greater than 99% ee. nih.gov TADDOL derivatives are also widely applied in catalytic hydrogenation reactions, where they form active complexes with metals like rhodium and iridium. researchgate.netnih.gov

Enantioselective Allylation : The TADDOL framework is highly effective in Lewis acid-mediated enantioselective reactions. ethz.ch Titanium-TADDOLate complexes, for instance, catalyze the nucleophilic addition of reagents like diethylzinc (B1219324) to aldehydes. orgsyn.org While not limited to allylation, this demonstrates their utility in controlling the stereochemistry of C-C bond formation. The general principle of using chiral diols as organocatalysts for the enantioselective allylboration of ketones has also been established, where the diol transiently exchanges with the boronate ester to create a chiral reagent. nih.gov

ReactionLigand TypeCatalyst ExampleSubstrate TypeEnantioselectivity (ee)
Hydrogenation Chiral Bis-NHC[Rh(bis-NHC)(COD)]BF₄ researchgate.netProchiral AlkenesUp to 95% researchgate.net
Hydrogenation Chiral PhosphineZhaoPhos-Rh Complex nih.govBenzo[b] researchgate.netethz.chdioxine>99% nih.gov
Allylation TADDOLTi-TADDOLate orgsyn.orgAldehydes (with Et₂Zn)Not specified

Dioxolane Derivatives in Materials Science

The structural features of the dioxolane ring are not only beneficial in synthesis but also in the creation of advanced materials. TADDOLs, in particular, have found unique applications beyond catalysis. They are known to be highly effective chiral doping agents for inducing phase transformations in liquid crystals. researchgate.netnih.gov When added in small amounts to an achiral nematic liquid crystal phase, TADDOLs can induce a chiral (cholesteric) phase. nih.gov

Integration into Polymer Chemistry (e.g., as comonomers for polyacetals)

The integration of 1,3-dioxolane derivatives into polymer chemistry, particularly as comonomers in the synthesis of polyacetals, is a field of significant interest. Polyacetals are valued for their desirable properties, including high stiffness, low friction, and excellent dimensional stability. The primary mechanism for the polymerization of 1,3-dioxolane and its substituted analogues is cationic ring-opening polymerization (CROP).

In this process, a cationic initiator attacks one of the oxygen atoms in the 1,3-dioxolane ring, leading to the cleavage of an acetal bond and the formation of a propagating oxonium ion. This active chain end then reacts with subsequent monomer units, resulting in the growth of a polyacetal chain. The general structure of the repeating unit formed from the polymerization of a 2-substituted-4-substituted-1,3-dioxolane is shown below:

-[O-CH(R')-CH(R'')-O-CH(R)]n-

For this compound, R would be a hexyl group and R' would be a methyl group, while R'' would be a hydrogen atom. The incorporation of such substituted dioxolanes as comonomers can modify the properties of the resulting polyacetal. The hexyl group, being a relatively long alkyl chain, would be expected to increase the flexibility and decrease the crystallinity of the polymer, potentially leading to materials with lower melting points and enhanced solubility in organic solvents. The methyl group at the 4-position would also contribute to this effect.

However, research has indicated that the substitution pattern on the dioxolane ring significantly influences its polymerizability. Studies on the polymerization of various 1,3-dioxolanes have shown that substituents at the C2 position can sterically hinder the approach of the monomer to the propagating chain end, thereby reducing the rate of polymerization. In some cases, 1,3-dioxolanes with a substituent at the C2-position could not be polymerized with certain initiators. Conversely, substituents at the C4-position have been observed to only allow for the formation of viscous, low molecular weight materials. Given that this compound possesses substituents at both the C2 and C4 positions, it is anticipated that its homopolymerization would be challenging. However, its use as a comonomer in smaller proportions with a more reactive monomer like unsubstituted 1,3-dioxolane could be a viable strategy to introduce specific functionalities and tailor the properties of the final polyacetal.

Table 1: Influence of Substitution on the Cationic Polymerization of 1,3-Dioxolane Derivatives

MonomerSubstituent PositionPolymerizabilityResulting Polymer
1,3-DioxolaneUnsubstitutedHighCrystalline solid
2-Methyl-1,3-dioxolaneC2Low/Difficult-
4-Methyl-1,3-dioxolaneC4LowViscous material
This compoundC2 and C4Expected to be very lowLikely low molecular weight oligomers

Dioxolanes as Chiral Dopants in Liquid Crystal Compositions

The use of chiral molecules to induce helical structures in nematic liquid crystals is a cornerstone of liquid crystal display (LCD) technology. When a chiral dopant is added to an achiral nematic liquid crystal phase, it can induce a macroscopic helical twist, resulting in a cholesteric (or chiral nematic) liquid crystal phase. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). A high HTP is desirable as it means that a smaller amount of the dopant is required to achieve a desired helical pitch.

1,3-Dioxolane derivatives that possess chiral centers are a class of compounds that have been investigated as potential chiral dopants. The compound this compound possesses two stereocenters, at the C2 and C4 positions of the dioxolane ring. The synthesis of this molecule from chiral precursors would result in specific stereoisomers, each of which would be a chiral molecule capable of acting as a dopant.

The effectiveness of a chiral dopant is influenced by several factors, including its molecular shape and the nature of its chiral structure. Generally, molecules with a more elongated, rod-like shape tend to be more efficient at inducing a helical twist in a nematic host. The structure of this compound, with its flexible hexyl chain, may not be as rigid or rod-like as some of the highly effective, often aromatic, chiral dopants. However, the specific stereochemistry of the molecule and its interactions with the liquid crystal host molecules would ultimately determine its HTP.

A notable class of dioxolane-based chiral dopants are the TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolan-4,5-dimethanols), which have demonstrated exceptionally high HTP values. While structurally different from this compound, the success of TADDOLs highlights the potential of the chiral 1,3-dioxolane framework in the design of new chiral dopants. The HTP of a dopant is also dependent on the specific liquid crystal host material, with variations observed between different host mixtures.

Table 2: Key Concepts in the Application of Chiral Dioxolanes in Liquid Crystals

ConceptDescriptionRelevance to this compound
Chiral Dopant A chiral molecule added to a nematic liquid crystal to induce a helical structure.As a chiral molecule, it has the potential to function as a chiral dopant.
Nematic Phase A state of matter where molecules have long-range orientational order but no long-range positional order.The host material into which the dopant is introduced.
Cholesteric Phase A nematic-like phase of chiral molecules that exhibits a helical twist.The desired phase formed upon addition of the dopant.
Helical Twisting Power (HTP) A measure of the efficiency of a chiral dopant in inducing a helical twist.A key parameter that would need to be experimentally determined for this compound.
Molecular Shape The geometry of the dopant molecule, which influences its interaction with the host. Elongated shapes are often preferred.The flexible hexyl chain may influence its effectiveness compared to more rigid dopants.

Environmental Behavior and Analytical Detection in Aqueous Systems

Occurrence and Presence of Dioxolanes in Water Environments

Substituted 1,3-dioxolanes and dioxanes have been identified as contaminants in various water sources, often linked to industrial activities. These compounds can be formed as byproducts in manufacturing processes that utilize glycols and aldehydes, such as in the resin industry researchgate.netresearchgate.netoakland.edu. For instance, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2-EMD) has been implicated in taste and odor episodes in drinking water, with one notable incident occurring on the Ohio River in 1989, originating from a resin manufacturing facility researchgate.netresearchgate.net.

Monitoring studies have detected various alkyl-1,3-dioxanes and dioxolanes in river water, groundwater, and drinking water treatment plants (DWTPs) nih.govresearchgate.net. In one case, wastewater effluent from a resin manufacturer was found to contain 2-ethyl-4-methyl-1,3-dioxolane isomers at a total concentration of 3.6 mg/L oakland.edu. While the presence of 2-Hexyl-4-methyl-1,3-dioxolane is not explicitly documented in these studies, its structural similarity to identified contaminants suggests that it could potentially be found in industrial wastewater where corresponding precursor aldehydes and diols are used. The persistence of these compounds can vary; while some dioxolanes were observed to disappear over time in one study, the related compound 1,4-dioxane (B91453) showed more persistent, albeit low and fluctuating, concentrations nih.govresearchgate.net.

Advanced Analytical Methods for Detection and Quantification

Due to their high solubility in water and potential for low concentration levels, the detection and quantification of dioxolanes in aqueous systems require sensitive and specific analytical methods itrcweb.org.

Gas chromatography (GC) is the primary technique for the separation and analysis of volatile and semi-volatile organic compounds like dioxolanes from water samples nih.govnih.gov. To achieve the low detection limits required for environmental monitoring, various sample preparation and introduction techniques are employed to extract and concentrate the analytes from the water matrix.

Commonly used methods include:

Solid-Phase Extraction (SPE): This technique involves passing a water sample through a cartridge containing a solid adsorbent material, such as activated carbon, which retains the organic compounds nih.govclu-in.org. The compounds are later eluted with a small volume of solvent for GC analysis. SPE is a key component of EPA Method 522 for the analysis of 1,4-dioxane in drinking water itrcweb.orgclu-in.orgitrcweb.org.

Liquid-Liquid Extraction (LLE): This method uses a solvent that is immiscible with water, such as dichloromethane, to extract the target compounds nih.govresearchgate.netnih.gov. Continuous LLE can be used to achieve the sensitivity needed for drinking water analysis nih.govresearchgate.net.

Purge-and-Trap (P&T): In this method, an inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on an adsorbent material before being thermally desorbed into the GC system nih.govnih.gov. However, due to the high water solubility of compounds like 1,4-dioxane, this technique can suffer from poor purging efficiency, leading to higher detection limits nih.govnih.govclu-in.org.

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract analytes directly from the sample or its headspace. It is a solvent-free method that can be coupled with GC for sensitive detection of dioxanes at low concentrations rice.edu.

For definitive identification and accurate quantification at trace levels, gas chromatography is typically coupled with mass spectrometry (GC-MS) nih.govnih.govnih.govnih.govsemanticscholar.org. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

Key GC-MS techniques for trace analysis include:

Selected Ion Monitoring (SIM): Instead of scanning a full range of masses, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and allows for lower detection limits, which is crucial for analyzing micropollutants in drinking water itrcweb.orgclu-in.orgrice.edu.

Isotope Dilution: This is a highly accurate quantification method where a known amount of an isotopically labeled version of the target compound (e.g., 1,4-dioxane-d8) is added to the sample before preparation and analysis itrcweb.orgnih.govnih.govresearchgate.net. The labeled standard behaves almost identically to the native analyte during extraction and analysis, allowing it to correct for any sample loss or matrix effects, thereby improving accuracy and precision itrcweb.orgnih.gov. This technique can achieve detection limits in the sub-microgram-per-liter (µg/L) range nih.govresearchgate.net.

Interactive Data Table: Analytical Methods for Dioxane Compounds in Water

Preparation MethodAnalytical MethodTypical Detection Limit (µg/L)Key AdvantagesReference(s)
Solid-Phase Extraction (SPE)GC-MS (SIM)0.05 - 0.1Required for drinking water analysis (EPA 522) itrcweb.org
Continuous Liquid-Liquid ExtractionGC-MS0.2Good sensitivity for drinking water monitoring nih.govresearchgate.netnih.gov
Purge-and-TrapGC-MS5 - 10Standard for volatile compounds itrcweb.orgclu-in.org
Purge-and-Trap with Isotope DilutionGC-MS (SIM)0.15 - 0.4Improved precision and accuracy itrcweb.org
Frozen Micro-ExtractionGC-MS (SIM)~1.6Requires small sample volume, rapid rice.edu

Strategies for the Removal and Treatment of Dioxolanes from Water

The physical and chemical properties of dioxolanes, such as their high water solubility, make them challenging to remove from water using some conventional treatment processes clu-in.orgbattelle.org. Research has focused on advanced oxidation and adsorption techniques.

Oxidation processes aim to chemically transform contaminants into less harmful substances.

Chlorination: Traditional oxidation with chlorine has been found to be ineffective at eliminating compounds like 1,4-dioxane and may lead to the formation of more toxic byproducts ucm.es.

Potassium Permanganate (B83412) (KMnO₄): Permanganate is a strong oxidant used in drinking water treatment, often for removing iron and manganese or controlling taste and odor suezwaterhandbook.com. Studies on 1,4-dioxane have shown that permanganate can be effective, with one bench test demonstrating complete oxidation within 14 days battelle.org. While the reaction kinetics are slower compared to other advanced oxidants, permanganate has been shown to perform as well as or better than persulfate for 1,4-dioxane oxidation in some tests battelle.org.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are often required for the effective destruction of recalcitrant compounds like dioxanes ucm.es. Processes combining ozone (O₃) with hydrogen peroxide (H₂O₂) have shown high removal efficiencies for 1,4-dioxane and 2-methyl-1,3-dioxolane, achieving up to 90% chemical oxygen demand (COD) removal under optimal pH conditions ucm.es.

Adsorption is a widely used and effective method for removing a broad range of organic contaminants from water due to its simplicity and cost-effectiveness nih.govmdpi.com.

Activated Carbon (AC): This is the most common adsorbent used to treat organic pollutants nih.gov. Its high efficacy stems from a large surface area and a porous structure that allows it to adsorb molecules from water nih.gov. Both powdered activated carbon (PAC) and granular activated carbon (GAC) are effective, though PAC offers a larger surface area and faster kinetics.

Powdered Activated Carbon (PAC): PAC can be added directly to water and then removed through sedimentation or filtration. It has been shown to be an effective treatment option for removing precursors to harmful disinfection byproducts polimi.it. The adsorption capacity of activated carbon is influenced by its pore structure, with micropores being particularly effective for adsorbing smaller organic molecules nih.gov. Studies on 1,4-dioxane removal have demonstrated that specialized adsorbents like carbon aerogels, which have a high proportion of mesopores and micropores, can achieve high adsorption capacities, with removal rates exceeding 95% under optimal conditions nih.gov.

Interactive Data Table: Treatment Efficacy for Dioxane/Dioxolane Compounds

Treatment MethodTarget Compound(s)Removal EfficiencyRemarksReference(s)
Permanganate Oxidation1,4-DioxaneComplete oxidation in 14 days (bench test)Slower kinetics than AOPs but effective. battelle.org
Ozonation (at optimal pH)1,4-Dioxane, 2-Methyl-1,3-dioxolane~90% COD removalEfficiency is highly dependent on pH. ucm.es
Adsorption (Carbon Aerogels)1,4-Dioxane>95%High adsorption capacity (67.28 mg/g). nih.gov
Adsorption (PAC)N-nitrosamine precursorsEffective removalWidely used for various micropollutants. polimi.it

Role of Molecular Flexibility and Hydrophobicity in Adsorption Efficiency

The adsorption of organic compounds to soil and sediment is a critical process governing their environmental fate, transport, and bioavailability. For this compound, both its molecular flexibility and hydrophobicity are key determinants of its adsorption efficiency in aqueous systems.

Molecular Flexibility: The hexyl group of this compound is a flexible alkyl chain. This conformational flexibility allows the molecule to adopt various spatial arrangements, which can influence its interaction with adsorbent surfaces. A flexible molecule may more readily adapt its conformation to fit into the complex porous structures of soil organic matter, potentially leading to a higher number of contact points and stronger van der Waals interactions. This can result in a more favorable adsorption enthalpy and a higher adsorption coefficient compared to more rigid molecules of similar size and polarity.

Table 1: Influence of Structural Features on Adsorption of this compound

Structural FeatureInfluence on AdsorptionMechanism
Hexyl Group Increases adsorptionHigh hydrophobicity drives partitioning to organic matter.
Methyl Group Slightly increases adsorptionContributes to overall non-polarity and hydrophobicity.
Molecular Flexibility Potentially enhances adsorptionAllows for better conformational fitting into soil organic matter pores, increasing interaction points.

Biological Treatment and Degradation Pathways (General Dioxolane Class)

The biological treatment of wastewater containing dioxolane derivatives and the natural attenuation of these compounds in the environment are dependent on their biodegradability. While specific degradation pathways for this compound are not extensively documented, general pathways for the dioxolane class and other structurally related compounds can provide insights into its likely fate.

The biodegradation of dioxolanes is often initiated by enzymatic attack. For compounds with alkyl substituents, two primary initial degradation steps are commonly observed: oxidation of the alkyl side chain or hydroxylation of the heterocyclic ring.

Initial Enzymatic Attack:

Side-Chain Oxidation: Microorganisms possessing monooxygenase or dioxygenase enzymes can catalyze the hydroxylation of the hexyl chain. This initial step introduces a polar hydroxyl group, making the molecule more water-soluble and susceptible to further degradation. Subsequent enzymatic reactions can lead to the stepwise oxidation of the alkyl chain, a process known as β-oxidation, which cleaves two-carbon units.

Ring Hydroxylation: Another potential initial step is the enzymatic hydroxylation of the dioxolane ring itself. This would lead to the formation of an unstable intermediate that could subsequently undergo ring cleavage, breaking down the cyclic ether structure.

Following the initial enzymatic attack, the resulting intermediates are typically funneled into central metabolic pathways. For instance, if the hexyl chain is degraded, the resulting shorter-chain fatty acids can enter the citric acid cycle. Cleavage of the dioxolane ring would likely yield smaller, more readily biodegradable compounds such as glycols and aldehydes.

The general proposed degradation pathway for alkyl-substituted dioxolanes is summarized in the table below. It is important to note that the actual pathway can be influenced by the specific microbial consortia present and the environmental conditions.

Table 2: Proposed General Biodegradation Pathway for Alkyl-Substituted Dioxolanes

StepTransformationKey Enzymes (Hypothesized)Resulting Intermediates
1 Initial oxidation of the hexyl chain or dioxolane ring.Monooxygenases, DioxygenasesHydroxylated alkyl chain or ring intermediates.
2 Further oxidation of the alkyl chain via β-oxidation.Fatty acid oxidizing enzymesShorter-chain fatty acids.
3 Cleavage of the dioxolane ring.Hydrolases, OxidoreductasesGlycols, Aldehydes.
4 Mineralization to carbon dioxide and water.Enzymes of central metabolic pathwaysCO₂, H₂O

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, offering deep insights into its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. mdpi.comub.ac.id It is widely employed for geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For 2-Hexyl-4-methyl-1,3-dioxolane, DFT calculations using common functionals like B3LYP with a basis set such as 6-31G(d,p) would be used to predict its most stable conformation. nih.gov This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting data provides precise predictions of bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Geometrical Parameters for this compound Ring
ParameterAtom ConnectionPredicted Value
Bond LengthO1-C21.42 Å
Bond LengthC2-O31.42 Å
Bond LengthO3-C41.44 Å
Bond LengthC4-C51.53 Å
Bond LengthC5-O11.44 Å
Bond AngleC5-O1-C2108.5°
Bond AngleO1-C2-O3106.0°
Bond AngleC2-O3-C4108.5°
Bond AngleO3-C4-C5104.0°
Bond AngleC4-C5-O1104.0°

Note: These are illustrative values based on typical geometries of 1,3-dioxolane (B20135) rings calculated with DFT. The actual values would result from a specific calculation.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the two oxygen atoms, while the LUMO would be distributed across the σ* antibonding orbitals of the C-O bonds in the ring.

Interactive Table: Illustrative FMO Energies for this compound
OrbitalEnergy (eV)Description
HOMO-9.85Highest Occupied Molecular Orbital
LUMO+1.20Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 11.05 Indicator of Kinetic Stability

Note: These values are hypothetical but representative for a saturated heterocyclic compound. A high gap indicates significant kinetic stability.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govscielo.org.zanih.gov These theoretical predictions are highly useful for assigning signals in experimental spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands seen in an Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes to the observed bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. mdpi.comacs.orgnih.gov This allows for the prediction of the maximum absorption wavelength (λmax) in a UV-Vis spectrum, which corresponds to the energy required to promote an electron from a lower-energy orbital to a higher-energy one, often from the HOMO to the LUMO. chemrxiv.orgresearchgate.net

Interactive Table: Predicted vs. Typical Experimental ¹³C NMR Shifts (ppm)
Carbon AtomPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
C2 (Acetal Carbon)103.5100-110
C475.870-80
C568.265-75
C4-Methyl19.515-25
Hexyl-C1'35.130-40

Note: Predicted values are illustrative. Calculations provide specific shifts that aid in the interpretation of complex experimental spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. rsc.org An MD simulation for this compound would treat the molecule using a classical force field, which defines the energy of the system as a function of its atomic coordinates.

These simulations can provide critical insights into:

Conformational Dynamics: The long hexyl chain and the five-membered dioxolane ring are flexible. MD can explore the accessible conformations, such as the puckering of the ring and the various rotational states (rotamers) of the alkyl chain, and determine their relative populations and the kinetics of their interconversion.

Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how the solvent molecules arrange around the solute and calculate properties like the free energy of solvation.

Intermolecular Interactions: MD is used to study how this compound interacts with other molecules, such as its aggregation behavior or its interaction with a biological membrane. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is its hydrolysis under acidic conditions, which is characteristic of acetals. organic-chemistry.org

Using DFT, chemists can map the entire reaction pathway from reactants to products. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (dioxolane, water, acid catalyst) and final products (heptanal, 1,2-propanediol) are calculated.

Identifying Intermediates: The structures of any stable intermediates, such as the protonated dioxolane, are determined.

Finding Transition States (TS): The highest-energy point along the reaction coordinate between reactants and products is located. This TS structure is crucial as its energy determines the activation energy of the reaction.

Calculating Activation Energy: The energy difference between the transition state and the reactants provides the activation barrier, which is directly related to the reaction rate.

Studies on the hydrolysis of similar cyclic acetals show a mechanism involving protonation of an oxygen atom, followed by rate-determining ring-opening to form a stabilized carbocation intermediate, which is then attacked by water. researchgate.net

Development of Force Fields and Computational Models for Dioxolane Systems

The accuracy of MD simulations depends entirely on the quality of the underlying force field. uiuc.eduethz.ch A force field consists of equations and a set of parameters that describe the potential energy of a system. For common biomolecules, well-established force fields like AMBER, CHARMM, and OPLS exist. acs.orggithub.iogromacs.org

For a less common molecule like this compound, parameters might be available through general-purpose force fields such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF). nih.govnih.gov These force fields are designed to cover a wide range of small organic molecules.

If accurate parameters for the specific dioxolane moiety are not available or need refinement, a development process is undertaken. ethz.ch This typically involves:

Quantum Mechanical Calculations: High-level DFT calculations are performed on the molecule or smaller fragments to obtain data on its geometry, vibrational frequencies, and electrostatic potential.

Parameter Fitting: The force field parameters (e.g., bond stretching force constants, partial atomic charges, torsional energy profiles) are adjusted to reproduce the quantum mechanical data as closely as possible.

Validation: The newly developed force field is tested by running simulations and comparing the results for bulk properties (like density or heat of vaporization) against available experimental data. researchgate.net

The development of accurate and transferable force fields for functional groups like the dioxolane ring is essential for reliable simulations of complex chemical and biological systems. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Hexyl-4-methyl-1,3-dioxolane

The traditional synthesis of this compound involves the acid-catalyzed acetalization of heptanal (B48729) with 1,2-propanediol. While effective, future research is focused on developing greener and more efficient alternatives that align with the principles of sustainable chemistry.

Key research thrusts include:

Chemoenzymatic Cascades: A highly promising sustainable route involves a sequential bio- and chemocatalysis process. This approach can start from simple aliphatic aldehydes which are converted into chiral diols via a two-step enzyme cascade. rwth-aachen.denih.gov Subsequently, a ruthenium-based molecular catalyst can facilitate the conversion of the resulting diol into the target dioxolane. rwth-aachen.denih.gov This method is not only highly stereoselective but can also be based on renewable resources like biomass, CO2, and hydrogen. nih.gov

Ruthenium-Catalyzed Acetalization: The use of specific molecular catalysts, such as ruthenium complexes, enables the transformation of diols to cyclic acetals using sustainable C1 sources like carbon dioxide and molecular hydrogen or formic acid. researchgate.netfz-juelich.de This avoids the need for stoichiometric acid catalysts and harsh conditions.

Photo-organocatalysis: A novel green protocol for acetalization utilizes an organic dye, such as thioxanthenone, as a photocatalyst under irradiation from inexpensive light sources. rsc.orgrsc.org This mild, metal-free approach activates aldehydes for efficient reaction with diols, offering a significant reduction in environmental impact compared to traditional acid catalysis. rsc.org

Solvent-Free and Alternative Solvent Systems: Research into microwave-assisted, solvent-free synthesis or the use of green solvents like water or cyclopentyl methyl ether (CPME) can dramatically improve the environmental profile of the synthesis. rwth-aachen.deijsdr.org CPME is particularly noteworthy as it can be derived from biomass and is considered less toxic than many conventional organic solvents. rwth-aachen.de

Table 1: Comparison of Synthetic Strategies for Dioxolanes
Synthetic RouteKey FeaturesSustainability AdvantagesPrimary Research Focus
Traditional Acid CatalysisUse of Brønsted or Lewis acids; often requires removal of water.Well-established and versatile.Improving catalyst recyclability and reducing waste streams.
Chemoenzymatic CascadeEnzymatic synthesis of chiral diols followed by metal-catalyzed cyclization. rwth-aachen.deHigh stereoselectivity; use of renewable feedstocks; mild reaction conditions. nih.govEnzyme engineering for broader substrate scope; catalyst optimization.
Ruthenium-Catalyzed SynthesisUtilizes CO2/H2 or formic acid as C1 source with diols. researchgate.netAtom economy; utilization of waste CO2; avoids strong acids.Development of more active and stable Ru catalysts.
Photo-organocatalysisMetal-free catalysis using light and an organic dye. rsc.orgAvoids metal contaminants; uses renewable energy; mild conditions.Expanding the range of applicable substrates and photocatalysts.

Exploration of New Catalytic Applications for Chiral Dioxolane Derivatives

The this compound structure contains two stereocenters (at C2 and C4), making its chiral derivatives valuable targets for applications in asymmetric catalysis. The rigid, chiral backbone of the dioxolane ring is an ideal scaffold for designing novel ligands that can induce high enantioselectivity in metal-catalyzed reactions.

Future research directions in this area are:

Design of Chiral Phosphine (B1218219) Ligands: The dioxolane moiety can be incorporated into the backbone of bidentate phosphine ligands. rsc.org Rhodium complexes of such ligands are effective catalysts for asymmetric hydrogenation, a critical reaction in the synthesis of pharmaceuticals and fine chemicals. rsc.orgnih.gov Research would focus on synthesizing derivatives of this compound functionalized with phosphine groups to explore their efficacy in reactions like the enantioselective reduction of dehydroamino acids. rsc.org

Development of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are emerging as powerful alternatives to phosphines due to their strong σ-donating properties and stability. ucm.es Attaching two NHC moieties to a chiral dioxolane backbone can create highly effective and stable ligands for transition metals like gold, palladium, and rhodium. ucm.esresearchgate.net These complexes could be investigated as catalysts for enantioselective hydrogenation and hydrosilylation reactions. researchgate.net

Use as Chiral Auxiliaries: Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have proven to be highly useful as chiral auxiliaries. mdpi.comresearchgate.net They can control the stereochemical outcome of reactions such as Michael additions and Diels-Alder cycloadditions. mdpi.comresearchgate.net Future work could explore the synthesis and application of analogous chiral auxiliaries derived from this compound to control stereochemistry in C-C bond-forming reactions.

In-depth Mechanistic Studies of Dioxolane Reactivity

A fundamental understanding of the reaction mechanisms governing the formation, hydrolysis, and other transformations of this compound is crucial for optimizing its synthesis and predicting its stability and behavior in various applications.

Areas for detailed mechanistic investigation include:

Hydrolysis Kinetics and Mechanism: The stability of the dioxolane ring is highly dependent on pH. In-depth studies on the acid-catalyzed hydrolysis of this compound would elucidate the reaction mechanism, which for related 2-phenyl-1,3-dioxolanes is known to be a specific acid A-1 mechanism. acs.org Kinetic studies would quantify the influence of the hexyl and methyl substituents on the rate of ring cleavage and the stability of the oxocarbenium ion intermediate.

Oxidative Degradation Pathways: Understanding the oxidation of dioxolanes is important for their use as potential fuel additives or in environments where oxidative stability is required. Kinetic modeling studies, similar to those performed on the parent 1,3-dioxolane (B20135), can predict reaction pathways and product distributions under combustion conditions. researchgate.netacs.org Such studies would identify key radical intermediates and critical reactions that govern the oxidation process. acs.org

Computational Mechanistic Analysis: Quantum mechanical methods, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways. nih.gov Computational studies can be used to model the transition states for formation and ring-opening reactions, calculate activation energies, and explain the stereoselectivity observed in reactions involving chiral dioxolane derivatives. nih.govsemanticscholar.org This approach can elucidate the role of catalysts and substituent effects on reactivity at a molecular level.

Advanced Analytical Methodologies for Complex Mixture Analysis

The detection and characterization of this compound, particularly its different stereoisomers, in complex matrices such as environmental samples, food products, or reaction mixtures, require sophisticated analytical techniques.

Future research should focus on:

Multidimensional Chromatography: For comprehensive analysis of complex samples, single-column gas chromatography may be insufficient. Two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers significantly higher peak capacity and resolving power, enabling the separation of dioxolane isomers from a multitude of other components.

Chiral Separation Techniques: Distinguishing between the enantiomers and diastereomers of this compound is essential for applications in asymmetric catalysis and pharmacology. The development of specific chiral stationary phases for gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC) is a key research area. nih.gov

Spectroscopic Methods for Stereochemical Assignment: While chromatographic methods can separate isomers, assigning the absolute configuration requires spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can be employed to differentiate between enantiomers. rsc.org Advanced techniques like Vibrational Circular Dichroism (VCD) could also be explored for unambiguous stereochemical assignment.

Table 2: Analytical Techniques for Dioxolane Characterization
TechniqueApplicationKey Information Provided
GC-MSGeneral identification and quantification.Molecular weight, fragmentation pattern, concentration.
Chiral GC / HPLCSeparation of stereoisomers. nih.govEnantiomeric excess (ee), diastereomeric ratio (dr).
NMR SpectroscopyStructural elucidation and stereochemical analysis.Connectivity, relative stereochemistry, enantiomeric purity (with chiral shift reagents). rsc.org
GC×GC-TOFMSAnalysis of highly complex mixtures.High-resolution separation, identification of trace components.

Computational Design of Dioxolanes with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools for the in silico design of novel dioxolane derivatives with specific, pre-determined properties, accelerating the discovery process and reducing experimental costs.

Prospective research avenues include:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: By systematically modifying the structure of this compound in silico (e.g., changing alkyl chain length, adding functional groups), SAR and QSAR models can be developed. researchgate.net These models can correlate structural features with desired properties, such as biological activity (e.g., as potential modulators of multidrug resistance), solvent properties, or performance as a fuel additive. nih.gov

Molecular Docking and Pharmacophore Modeling: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of novel dioxolane derivatives within the active site of a receptor or enzyme. This is a cornerstone of modern drug discovery and could guide the synthesis of new, potent bioactive compounds.

Prediction of Physicochemical Properties: Computational models can accurately predict key physicochemical properties such as boiling point, viscosity, and octane (B31449) number. This is particularly relevant if this compound is being considered as a biofuel component or a green solvent. For instance, models have been developed to predict the derived cetane number of oxygenated hydrocarbons, which would be applicable here. fz-juelich.de

Catalyst-Ligand Interaction Modeling: For applications in asymmetric catalysis, computational modeling can be used to design the optimal chiral dioxolane-based ligand. By simulating the interaction between the ligand-metal complex and the substrate, researchers can understand the origins of enantioselectivity and rationally design new ligands with improved performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hexyl-4-methyl-1,3-dioxolane, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A typical synthesis involves functionalizing a dioxolane precursor (e.g., starting from a commercially available diol or ester derivative). For example, alkylation or ester hydrolysis steps can introduce the hexyl and methyl substituents. Optimization can employ factorial design to evaluate variables like temperature (80–120°C), catalyst loading (e.g., H₂SO₄, 0.5–2 mol%), and solvent polarity . Yield improvements are often achieved by iterative adjustments to reflux duration and purification via flash chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) are critical. For NMR:

  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (hexyl chain CH₂), δ 1.0 ppm (methyl group), and δ 4.8–5.2 ppm (dioxolane ring protons) confirm structure .
  • GC-MS : A molecular ion peak at m/z 172 (C₁₀H₂₀O₂) and fragmentation patterns (e.g., loss of hexyl or methyl groups) validate purity .

Q. How should researchers design controlled experiments to study the solvent effects on this compound stability?

  • Methodological Answer : Use a quasi-experimental design with solvents of varying polarity (e.g., hexane, ethanol, DMSO). Monitor degradation via HPLC under controlled temperature (25–60°C) and humidity (0–80% RH). Include a control group (pure compound under inert atmosphere) and triplicate trials to account for variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste should be neutralized (e.g., with aqueous NaHCO₃) and stored in designated containers. Emergency procedures must include eyewash stations and spill kits, as outlined in GHS-compliant safety sheets .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations can map electron density profiles to identify reactive sites (e.g., oxygen atoms in the dioxolane ring). COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to model catalytic processes (e.g., hydrogenation). Validate predictions with experimental rate constants and activation energies .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields across synthetic batches?

  • Methodological Answer : Apply statistical contradiction analysis :

  • Step 1 : Identify variables (e.g., reagent purity, humidity) using Pareto charts.
  • Step 2 : Conduct sensitivity analysis via Monte Carlo simulations to quantify uncertainty.
  • Step 3 : Replicate experiments under tightened controls (e.g., anhydrous conditions, inert atmosphere) .

Q. How does this compound interact with indoor surfaces, and what analytical tools quantify adsorption dynamics?

  • Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on materials like glass or polymers. Measure partition coefficients (log K) via headspace gas chromatography. Kinetic studies at 25–40°C reveal temperature-dependent adsorption isotherms .

Q. What advanced reactor designs optimize the continuous-flow synthesis of this compound?

  • Methodological Answer : Implement membrane reactors or packed-bed systems with immobilized catalysts. Use real-time process control (PID algorithms) to adjust flow rates (0.1–5 mL/min) and residence times. Compare plug-flow vs. stirred-tank configurations using computational fluid dynamics (CFD) .

Q. How can AI-driven experimental automation improve the discovery of novel derivatives of this compound?

  • Methodological Answer : Train machine learning models on existing reaction datasets (e.g., USPTO or Reaxys) to predict feasible substituents. Autonomous labs can execute high-throughput screening (e.g., 96-well plates) with robotic liquid handlers. Optimize conditions via Bayesian optimization algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexyl-4-methyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-Hexyl-4-methyl-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.